![molecular formula C14H23BO3 B591924 5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one CAS No. 497959-45-2](/img/structure/B591924.png)
5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
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Overview
Description
5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one, also known as 5,5-Dimethyl-3-(tetramethyl-dioxaborolan-2-yl)cyclohex-2-en-1-one, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the larger family of boron-containing compounds, which are known for their unique properties and potential applications in a wide range of scientific disciplines. This compound has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential applications in biochemistry and physiology.
Scientific Research Applications
Syntheses and Chemical Properties
Synthetic Approaches : The scientific research applications of 5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one have been explored through various synthetic routes. For example, a method for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via palladium-catalyzed borylation of arylbromides has been developed, demonstrating the compound's role in the formation of borylated arenes, which are valuable intermediates in organic synthesis (Takagi & Yamakawa, 2013).
Crystal Structure and DFT Studies : Research has also focused on the crystal structure and DFT (Density Functional Theory) studies of derivatives of 5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one. For instance, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds were synthesized and analyzed to understand their physicochemical properties, confirming structures through NMR, FTIR, and mass spectrometry, and further investigating their molecular electrostatic potential via DFT (Huang et al., 2021).
Applications in Fluorescence Probes and Photocycloaddition
Fluorescence Probes for Hydrogen Peroxide Detection : A study on boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2) highlighted the synthesis of a series of boronate ester probes based on 5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one derivatives. These compounds displayed "Off–On" fluorescence responses toward H2O2, showcasing their potential in biological and chemical sensing applications (Lampard et al., 2018).
Photocycloaddition Reactions : The irradiation of derivatives of 5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one has been used to achieve regioselective and stereoselective photocycloaddition reactions. These studies provide insights into the utility of these compounds in synthetic organic chemistry, particularly in the formation of complex cyclic structures (Umehara, Inouye, & Kakisawa, 1981).
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as intermediates .
Mode of Action
Similar compounds are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that 5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one may interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that similar compounds can participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This suggests that 5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one may affect similar pathways.
Result of Action
Similar compounds are often used as intermediates in organic synthesis , suggesting that this compound may have similar applications.
Action Environment
It’s known that similar compounds are stable under normal conditions . They should be stored in a dark place, sealed in dry, room temperature conditions . They should also avoid contact with strong oxidizing agents and strong acids .
properties
IUPAC Name |
5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO3/c1-12(2)8-10(7-11(16)9-12)15-17-13(3,4)14(5,6)18-15/h7H,8-9H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCPOPVEQVWOHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)CC(C2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725892 |
Source
|
Record name | 5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |
CAS RN |
497959-45-2 |
Source
|
Record name | 5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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